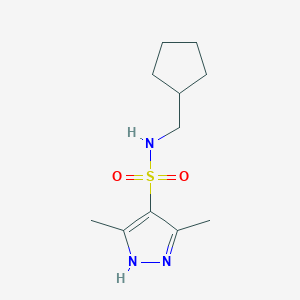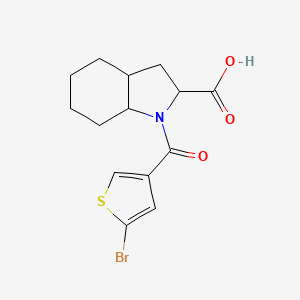
N-(cyclopentylmethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(cyclopentylmethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide, also known as CSPS, is a chemical compound that has been extensively studied in scientific research. It is a sulfonamide-based compound that has been shown to have potential therapeutic applications in various fields.
Wirkmechanismus
N-(cyclopentylmethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide has been shown to inhibit the activity of the enzyme carbonic anhydrase, which plays a crucial role in various physiological processes such as acid-base balance and fluid secretion. By inhibiting this enzyme, this compound has been shown to have anti-inflammatory and anticancer effects. Additionally, this compound has been shown to modulate the activity of various ion channels in the brain, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of carbonic anhydrase, which may contribute to its anti-inflammatory and anticancer effects. Additionally, this compound has been shown to modulate the activity of various ion channels in the brain, which may contribute to its neuroprotective effects. This compound has also been shown to have antioxidant properties and has been investigated for its potential use in the treatment of oxidative stress-related disorders.
Vorteile Und Einschränkungen Für Laborexperimente
N-(cyclopentylmethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. Additionally, this compound has been extensively studied, and its mechanism of action is well understood. However, one limitation of this compound is that it may exhibit cytotoxicity at high concentrations, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for N-(cyclopentylmethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide research. One potential direction is to investigate its potential use in the treatment of other inflammatory disorders such as asthma and inflammatory bowel disease. Additionally, this compound may have potential applications in the treatment of neurodegenerative disorders such as Parkinson's disease. Further research is also needed to investigate the safety and efficacy of this compound in humans.
Synthesemethoden
The synthesis of N-(cyclopentylmethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide involves the reaction of 3,5-dimethyl-1H-pyrazole-4-carboxylic acid with cyclopentylmethylamine in the presence of a coupling agent such as EDCI or DCC. The resulting intermediate is then treated with sulfonamide reagent to obtain the final product, this compound.
Wissenschaftliche Forschungsanwendungen
N-(cyclopentylmethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide has been extensively studied for its potential therapeutic applications in various fields such as cancer, inflammation, and neurological disorders. It has been shown to have anti-inflammatory properties and has been investigated for its potential use in the treatment of rheumatoid arthritis. This compound has also been shown to have anticancer activity and has been studied for its potential use in cancer therapy. Additionally, this compound has been shown to have neuroprotective effects and has been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease.
Eigenschaften
IUPAC Name |
N-(cyclopentylmethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O2S/c1-8-11(9(2)14-13-8)17(15,16)12-7-10-5-3-4-6-10/h10,12H,3-7H2,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJHHTRKVKQNRTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)S(=O)(=O)NCC2CCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[3-(2-Hydroxyphenyl)propanoyl]piperidine-3-carboxylic acid](/img/structure/B7541249.png)
![1-[(E)-3-(5-chloro-1,3-dimethylpyrazol-4-yl)prop-2-enoyl]piperidine-3-carboxylic acid](/img/structure/B7541260.png)
![1-[(E)-3-pyridin-3-ylprop-2-enoyl]piperidine-2-carboxylic acid](/img/structure/B7541265.png)
![1-[3-(2-Oxopyridin-1-yl)propanoyl]piperidine-3-carboxylic acid](/img/structure/B7541268.png)

![1-[[2-(2,4-Dioxopyrimidin-1-yl)acetyl]amino]cyclohexane-1-carboxylic acid](/img/structure/B7541274.png)
![2-(2-bromophenyl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazole](/img/structure/B7541275.png)
![1-[3-(Oxolan-2-yl)propanoyl]-2,3-dihydroindole-5-carboxylic acid](/img/structure/B7541295.png)

![4-[[(E)-3-(3-fluoro-4-methoxyphenyl)prop-2-enoyl]-methylamino]butanoic acid](/img/structure/B7541302.png)
![1-[3-(2,2,2-Trifluoroethoxy)propanoylamino]cycloheptane-1-carboxylic acid](/img/structure/B7541308.png)
![[2-(Cyclopropylamino)-2-oxoethyl] 2-(2-bicyclo[2.2.1]heptanyl)acetate](/img/structure/B7541315.png)
![4-[(1-Methylpyrazol-4-yl)sulfonylamino]butanoic acid](/img/structure/B7541318.png)
![5-[(5-Fluoro-2-nitrophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-amine](/img/structure/B7541342.png)